molecular formula C23H22N4O4 B2742391 2,3-dimethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide CAS No. 955598-54-6

2,3-dimethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide

Cat. No.: B2742391
CAS No.: 955598-54-6
M. Wt: 418.453
InChI Key: WVSSUSLYEZIYLP-UHFFFAOYSA-N
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Description

The compound 2,3-dimethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide is a benzamide derivative featuring a methoxy-substituted imidazo[1,2-b]pyridazine core. This structure combines a benzamide moiety with a substituted aromatic system, which is common in pharmaceuticals targeting enzymes or receptors.

Synthesis of such compounds typically involves coupling reactions between substituted benzoyl chlorides and amine-containing intermediates. For example, analogous compounds like 3,4-diethoxy-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzamide () are synthesized via similar routes, differing primarily in alkoxy substituents (methoxy vs. ethoxy). Structural characterization often employs X-ray crystallography (utilizing SHELX software, ) and spectroscopic methods (NMR, IR) as described for related benzamides .

Properties

IUPAC Name

2,3-dimethoxy-N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-14-8-9-15(18-13-27-20(24-18)10-11-21(26-27)30-3)12-17(14)25-23(28)16-6-5-7-19(29-2)22(16)31-4/h5-13H,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSSUSLYEZIYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,3-Dimethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide, with the CAS number 955598-54-6, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C23H22N4O4C_{23}H_{22}N_{4}O_{4}, with a molecular weight of approximately 418.4 g/mol. The structure features multiple functional groups, including methoxy and imidazo moieties, which contribute to its unique chemical properties. The presence of these groups suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds structurally similar to this compound. For instance, compounds with imidazole scaffolds have shown significant activity against various cancer cell lines:

  • Inhibition of Tubulin Polymerization : Compounds similar to this benzamide have been reported to inhibit tubulin polymerization effectively. For example, one study demonstrated that certain imidazole derivatives exhibited IC50 values ranging from 80–200 nM against cancer cell lines such as HCT-15 and MDA-MB-468 . This suggests that this compound may exert similar effects.
  • Cell Cycle Arrest : In vitro studies indicated that at specific concentrations (e.g., 1 µM), compounds caused significant cell cycle arrest in the G2/M phase in A549 cells . This phenomenon is crucial for cancer treatment as it can lead to apoptosis in rapidly dividing cancer cells.

The biological activity of this compound may be attributed to several mechanisms:

  • Tubulin Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics essential for mitosis .
  • Targeting Kinases : Some analogs have demonstrated activity against various kinases involved in cancer progression. For instance, compounds with a benzimidazole scaffold displayed potent inhibition against VEGFR-2 and EGFR .

Case Studies

A notable case study involved the administration of a structurally similar compound in a breast cancer xenograft model. The compound was administered intraperitoneally at a dose of 60 mg/kg every other day for 21 days, resulting in a 77% reduction in tumor growth compared to controls without significant weight loss in the subjects . This highlights the therapeutic potential of similar benzamide derivatives.

Comparative Analysis

The following table summarizes the biological activities and IC50 values of related compounds:

Compound NameStructure FeaturesIC50 (nM)Biological Activity
Compound AImidazole scaffold80Tubulin polymerization inhibitor
Compound BBenzimidazole core200Cell cycle arrest (G2/M phase)
Compound CMethoxy substitution<100VEGFR inhibition

Chemical Reactions Analysis

Key Chemical Reactions

The compound’s reactivity stems from its functional groups:

  • Amide (-CONH-) group : Susceptible to hydrolysis, aminolysis, or nucleophilic substitution.

  • Imidazo[1,2-b]pyridazine ring : Targets for electrophilic substitution (e.g., nitration, bromination) or metal-catalyzed coupling (e.g., Suzuki–Miyaura).

  • Methoxy (-OCH₃) groups : Potential for demethylation or participation in methoxylation reactions.

Amide-Related Reactions

Reaction Type Mechanism Conditions
Hydrolysis Cleavage of the amide bond to form carboxylic acid and amineStrong acids/bases (e.g., HCl, NaOH)
Aminolysis Replacement of the amide hydrogen with aminesAmine nucleophiles (e.g., NH₃, RNH₂)
Nucleophilic Substitution Attack at the carbonyl carbonNucleophiles (e.g., Grignard reagents)

Example: Hydrolysis under acidic conditions yields a carboxylic acid derivative, altering solubility and biological activity.

Heterocyclic Ring Reactions

The imidazo[1,2-b]pyridazine scaffold undergoes:

  • Electrophilic Substitution :

    • Nitration: Introduces nitro groups at reactive positions (e.g., C-6) .

    • Bromination: Selective substitution via directed metallation.

  • Cross-Coupling :

    • Suzuki–Miyaura: Introduces aryl or alkenyl groups using palladium catalysts.

  • Reduction/Oxidation :

    • Oxidation: Conversion of methoxy to quinone-like structures.

    • Reduction: Hydrogenation of the heterocyclic ring.

Methoxy Group Reactions

  • Demethylation : Cleavage of the OCH₃ group via strong acids (e.g., HBr, HI) to form hydroxyl derivatives.

  • Methoxylation : Further substitution reactions using methylating agents (e.g., CH₃I).

Stability and Solubility

Property Observations
Stability Stable under ambient conditions; sensitive to strong acids/bases due to amide functionality.
Solubility Soluble in polar aprotic solvents (e.g., DMSO, DMF); limited solubility in water.

Research Findings

  • Structure-Activity Relationships : Methoxy substituents at C-2 and C-3 enhance lipophilicity, correlating with improved antimicrobial activity .

  • Kinase Inhibition : Analogous compounds exhibit low nanomolar IC₅₀ values against kinases (e.g., VEGFR-2), suggesting potential anti-cancer activity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents on Benzamide Imidazo Ring Type Molecular Weight (g/mol) Potential Applications
2,3-Dimethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide (Target) 2,3-dimethoxy Imidazo[1,2-b]pyridazin ~478.5 (calculated) Kinase inhibition, enzyme targeting
3,4-Diethoxy-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzamide () 3,4-diethoxy Imidazo[1,2-b]pyridazin ~506.5 (calculated) Similar to target; solubility modulation
N-(5-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)pentyl)-... () 2-fluoro, 4-imidazo[1,2-b]triazin Imidazo[1,2-b]triazin ~729.8 (calculated) PROTACs, targeted protein degradation
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () 3-methyl None ~207.3 (reported) Metal-catalyzed C–H functionalization

Key Observations:

Ethoxy groups may increase lipophilicity, altering pharmacokinetics . In contrast, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () lacks an imidazo ring but includes an N,O-bidentate directing group, enabling coordination to transition metals for catalytic applications .

Imidazo Ring Variations :

  • Replacing the imidazo[1,2-b]pyridazine core with imidazo[1,2-b]triazin () introduces additional nitrogen atoms, modifying hydrogen-bonding capacity and steric bulk. This could shift selectivity toward different biological targets, such as kinases or proteolysis-targeting chimeras (PROTACs) .

Synthetic Methodologies :

  • The target compound’s synthesis likely mirrors that of , involving coupling of a substituted benzoyl chloride with an imidazo[1,2-b]pyridazine-containing aniline. X-ray crystallography (via SHELX, ) is critical for confirming stereochemistry in such analogues .

Research Findings and Implications

  • This contrasts with fluorinated analogues (e.g., ), where electron-withdrawing substituents may improve metabolic stability .
  • The 3,4-diethoxy analogue () may exhibit reduced potency compared to the target due to larger alkoxy groups disrupting binding .
  • Catalytic Applications: Compounds like highlight the versatility of benzamide derivatives in non-pharmaceutical roles, such as directing groups in C–H activation reactions. The target compound’s imidazo ring could similarly facilitate metal coordination if modified .

Q & A

Q. What synthetic strategies are commonly employed to construct the imidazo[1,2-b]pyridazine core in this compound?

The imidazo[1,2-b]pyridazine moiety is typically synthesized via condensation reactions between 2-aminoimidazole derivatives and aliphatic 1,3-difunctional compounds (e.g., diketones or ketoesters). Key steps include:

  • Cyclization : Heating under reflux in polar aprotic solvents (e.g., DMF or DMSO) with catalytic acids like acetic acid .
  • Substituent Introduction : Methoxy groups are introduced via nucleophilic substitution or protected during core synthesis to avoid side reactions.
  • Yield Optimization : Microwave-assisted synthesis can reduce reaction times (e.g., 30–60 minutes at 120°C) and improve yields by 15–20% compared to conventional heating .

Q. Table 1: Comparison of Synthetic Methods

MethodSolventCatalystTemperature (°C)Yield (%)
Conventional RefluxDMFAcOH12055–60
Microwave-AssistedDMSOH2SO412070–75
One-Pot SequentialEthanolNone8065–70

Q. How can researchers validate the structural identity of this compound post-synthesis?

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. Hydrogen bonding patterns and torsion angles confirm substituent orientations .
  • Spectroscopic Techniques :
    • NMR : Compare chemical shifts of methoxy (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–8.2 ppm) with literature data .
    • HRMS : Match experimental m/z with theoretical molecular weight (±5 ppm error threshold) .

Q. What purification methods are recommended for isolating high-purity (>95%) samples?

  • Column Chromatography : Use silica gel with gradient elution (ethyl acetate/hexane, 30–70% v/v).
  • Recrystallization : Dissolve in hot methanol and cool to −20°C for 12 hours to obtain crystalline solids .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity or binding affinity?

  • DFT Studies : Optimize geometry at the B3LYP/6-31G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. This predicts nucleophilic/electrophilic sites for SAR studies .
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on hydrogen bonds between methoxy groups and active-site residues (e.g., Lys123) .

Q. How can contradictory biological activity data (e.g., IC50 variability) be resolved?

  • Orthogonal Assays : Validate inhibitory activity using both enzymatic (e.g., fluorescence-based) and cell-based (e.g., MTT) assays to rule out assay-specific artifacts .
  • Purity Analysis : Quantify impurities (>0.5%) via HPLC (C18 column, acetonitrile/water gradient). Contaminants like unreacted intermediates may skew results .

Q. What strategies optimize multi-step synthesis for scalability (>10 g batches)?

  • Flow Chemistry : Use continuous flow reactors to minimize intermediate isolation. For example, imidazo[1,2-b]pyridazine formation achieves 85% conversion in 5 minutes at 150°C under pressure .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME), reducing environmental impact while maintaining yields (~80%) .

Q. Table 2: Scalability Challenges and Solutions

ChallengeSolutionOutcome
Low Intermediate SolubilityUse sonication in THF/water mixturesSolubility improved by 40%
Exothermic ReactionsJacketed reactors with cooling loopsTemperature controlled within ±2°C

Q. How do structural modifications (e.g., halogen substitution) impact pharmacological profiles?

  • Fluorine Substitution : Replace methoxy with fluorine at C6 of pyridazine. This enhances metabolic stability (t1/2 increased from 2.1 to 4.3 hours in human liver microsomes) but may reduce solubility .
  • Methyl Group Effects : The 2-methylphenyl group improves lipophilicity (logP from 2.1 to 2.8), enhancing blood-brain barrier penetration in rodent models .

Methodological Guidelines

  • Crystallographic Refinement : Always validate SHELX outputs with R-factor convergence (<0.05) and check for disorder in methoxy groups .
  • Data Reproducibility : Document reaction conditions (e.g., humidity, light exposure) to mitigate batch-to-batch variability .

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